![molecular formula C18H15NOS B2694905 1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol CAS No. 906439-72-3](/img/structure/B2694905.png)
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto ha llamado la atención debido a sus potentes efectos inhibitorios sobre PARG, con un valor de IC50 de 0.37 nM . COH34 es particularmente notable por su capacidad para prolongar la poli(ADP-ribosilación) (PARilación) en lesiones del ADN, atrapando así los factores de reparación del ADN e induciendo la letalidad en las células cancerosas con defectos de reparación del ADN .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de COH34 implica la reacción de 4-metilbencenotiol con naftalenaldehído en presencia de una base para formar el producto deseado. Las condiciones de reacción suelen incluir:
Reactivos: 4-metilbencenotiol, naftalenaldehído, base (por ejemplo, hidróxido de sodio)
Disolvente: Etanol o metanol
Temperatura: Temperatura ambiente a reflujo
Tiempo de reacción: Varias horas a toda la noche
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para COH34 no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para lotes más grandes, asegurando la pureza a través de la recristalización o la cromatografía, y cumpliendo con las normas de seguridad y medioambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
COH34 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la imina y los grupos sulfánil. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones normalmente implican temperaturas suaves y disolventes como diclorometano o acetonitrilo.
Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio. Las condiciones pueden variar desde la temperatura ambiente hasta temperaturas elevadas.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente. Las reacciones generalmente se llevan a cabo en disolventes como etanol o tetrahidrofurano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados halogenados, mientras que las reacciones de oxidación podrían producir sulfoxidos o sulfones.
Aplicaciones Científicas De Investigación
COH34 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .
Química
En química, COH34 se utiliza como herramienta para estudiar los mecanismos de la poli(ADP-ribosilación) y la dePARilación. Su capacidad para inhibir PARG lo hace valioso para investigar el papel de la PARilación en varias vías bioquímicas.
Biología
En la investigación biológica, COH34 se emplea para comprender los procesos celulares involucrados en la reparación del ADN. Al inhibir PARG, los investigadores pueden estudiar los efectos de la PARilación prolongada sobre la viabilidad celular, la apoptosis y la estabilidad genómica.
Medicina
COH34 tiene un potencial significativo en la terapia del cáncer. Se ha demostrado que induce la letalidad en las células cancerosas con defectos de reparación del ADN y que sensibiliza a las células tumorales a otros agentes dañinos para el ADN . Esto lo convierte en un candidato prometedor para terapias combinadas en el tratamiento del cáncer.
Industria
En el sector industrial, COH34 puede utilizarse en el desarrollo de nuevos fármacos que se dirijan a las vías de reparación del ADN. Su especificidad y potencia lo convierten en un compuesto líder atractivo para el desarrollo de fármacos.
Mecanismo De Acción
COH34 ejerce sus efectos uniéndose al dominio catalítico de PARG, inhibiendo así su actividad . Esta inhibición prolonga la PARilación en las lesiones del ADN, atrapando los factores de reparación del ADN y evitando la finalización de la reparación del ADN. Como resultado, las células con defectos de reparación del ADN acumulan daño en el ADN, lo que lleva a la muerte celular. Los objetivos moleculares de COH34 incluyen PARG y otras proteínas involucradas en la vía de respuesta al daño del ADN .
Comparación Con Compuestos Similares
COH34 es único en su alta especificidad y potencia como inhibidor de PARG. Los compuestos similares incluyen otros inhibidores de PARG como:
Inhibidores de TARG1: Estos compuestos inhiben la glicohidrolasa de proteínas de ADP-ribosa terminal pero no afectan a PARG.
Inhibidores de MacroD1/D2: Estos se dirigen a proteínas que contienen macrodominios involucradas en el metabolismo de la ADP-ribosa.
Inhibidores de ARH1/3: Estos inhiben las hidrolasas de ADP-ribosa-aceptor
En comparación con estos compuestos, COH34 destaca por su potencia nanomolar y la falta de inhibición cruzada con otras enzimas dePARilación .
Propiedades
IUPAC Name |
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUAIBHPGDRCFL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
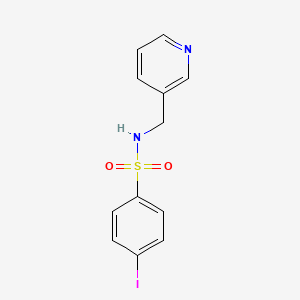
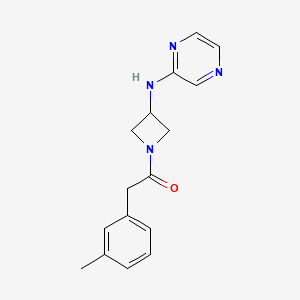
![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2694829.png)
![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

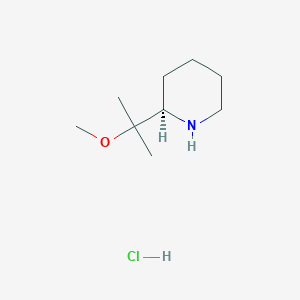
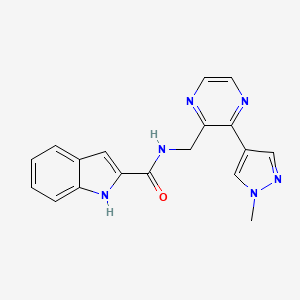

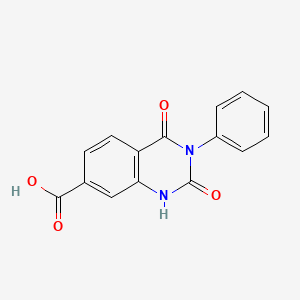
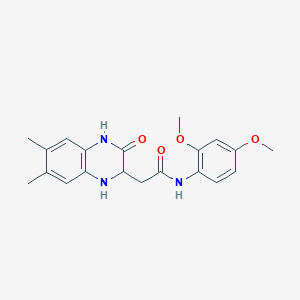
![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)
